

A Comparative Spectroscopic Analysis of Phenylpropionate Esters

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Compound of Interest

Compound Name: *Ethyl 3-phenylpropionate*

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This guide provides a detailed spectroscopic comparison of a series of phenylpropionate esters: methyl, ethyl, and butyl 3-phenylpropanoate. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, which are prevalent in various research and development settings, including fragrance, flavor, and pharmaceutical industries. The information presented herein is a compilation of experimental and predicted data from established chemical databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl, ethyl, and butyl 3-phenylpropanoate, covering Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
Methyl 3-phenylpropanoate	~1740 (C=O, ester), ~1200 (C-O, ester), ~3030 (C-H, aromatic), ~2950 (C-H, aliphatic)
Ethyl 3-phenylpropanoate	~1735 (C=O, ester), ~1180 (C-O, ester), ~3030 (C-H, aromatic), ~2980 (C-H, aliphatic)
Butyl 3-phenylpropanoate	~1738 (C=O, ester), ~1170 (C-O, ester), ~3030 (C-H, aromatic), ~2960 (C-H, aliphatic)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ , in ppm)

Compound	Aromatic Protons (m)	-CH ₂ - (t)	-CH ₂ - (t)	Ester Alkyl Group
Methyl 3-phenylpropanoate	~7.2-7.3	~2.95	~2.62	-CH ₃ (s): ~3.67
Ethyl 3-phenylpropanoate	~7.18-7.29	~2.94	~2.61	-O-CH ₂ - (q): ~4.12, -CH ₃ (t): ~1.23
Butyl 3-phenylpropanoate (Predicted)	~7.2-7.3	~2.9	~2.5	-O-CH ₂ - (t): ~4.0, -CH ₂ - (m): ~1.6, -CH ₂ - (m): ~1.3, -CH ₃ (t): ~0.9

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ , in ppm)

Compound	C=O	Aromatic C	Aromatic CH	-CH ₂ -	-CH ₂ -	Ester Alkyl Group
Methyl 3-phenylpropanoate	~173.3	~140.8	~128.4, ~128.3, ~126.2	~35.8	~31.0	-CH ₃ : ~51.5
Ethyl 3-phenylpropanoate	~172.8	~140.6	~128.5, ~128.3, ~126.2	~35.9	~31.0	-O-CH ₂ : ~60.4, -CH ₃ : ~14.2[1]
Butyl 3-phenylpropanoate (Predicted)	~173.0	~141.0	~128.4, ~128.3, ~126.1	~36.0	~31.1	-O-CH ₂ : ~64.3, -CH ₂ : ~30.6, -CH ₂ : ~19.1, -CH ₃ : ~13.7[2]

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound	Molecular Ion (M ⁺)	Key Fragments
Methyl 3-phenylpropanoate	164	133, 105, 104, 91, 77
Ethyl 3-phenylpropanoate	178	133, 105, 104, 91, 77
Butyl 3-phenylpropanoate	206	149, 133, 105, 104, 91, 57

Experimental Protocols

The data presented in this guide are compiled from various sources and are consistent with results obtained using standard spectroscopic techniques. Below are generalized experimental protocols for acquiring such data for liquid phenylpropionate esters.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid ester is placed on the surface of a salt plate (e.g., NaCl or KBr).
- A second salt plate is placed on top to create a thin liquid film.
- Data Acquisition: The "sandwich" is mounted in the IR spectrometer.
- The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of the ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- ^1H NMR Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ^1H NMR experiment is run. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ^1H NMR.

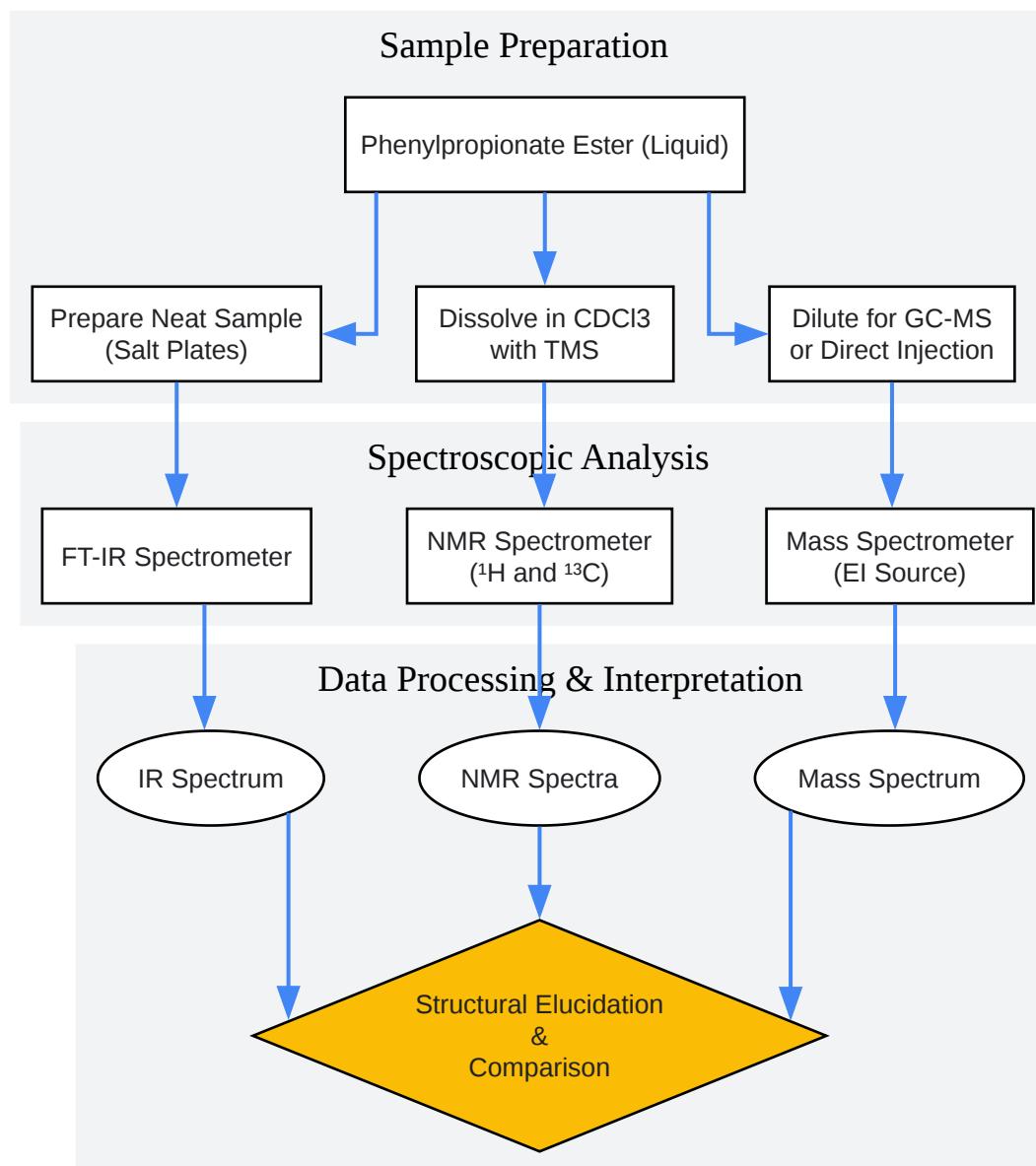
Mass Spectrometry (MS)

- Sample Introduction: The liquid ester is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) at 70 eV is a common method for these types of molecules.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a phenylpropionate ester.



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General workflow for spectroscopic analysis.

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References

- 1. Phenyl 3-phenylpropanoate | C15H14O2 | CID 530835 - PubChem
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